N-[(Oxolan-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(Oxolan-2-yl)methylidene]hydroxylamine, also known by its IUPAC name 2-(nitrosomethyl)tetrahydrofuran, is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is characterized by the presence of a nitroso group attached to a tetrahydrofuran ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxolan-2-yl)methylidene]hydroxylamine typically involves the reaction of hydroxylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of advanced purification techniques such as distillation or crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxolan-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(Oxolan-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Oxolan-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[(Oxolan-3-yl)methylidene]hydroxylamine: Similar in structure but with the nitroso group attached to a different position on the tetrahydrofuran ring.
N-[(Oxolan-4-yl)methylidene]hydroxylamine: Another structural isomer with the nitroso group at the fourth position.
Uniqueness
N-[(Oxolan-2-yl)methylidene]hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(NE)-N-(oxolan-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNUSQKKOZKSJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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